molecular formula C18H21NO3S B2633291 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034465-99-9

1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2633291
CAS No.: 2034465-99-9
M. Wt: 331.43
InChI Key: YKASGZHEMGCLSK-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex molecular structure It contains a piperidine ring substituted with a thiophen-3-yloxy group and an o-tolyloxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Thiophen-3-yloxy Group: The thiophen-3-yloxy group is introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Attachment of the o-Tolyloxy Group: The o-tolyloxy group is attached through an etherification reaction involving o-cresol and an appropriate alkylating agent.

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophen-3-yloxy or o-tolyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

    1-(4-(Thiophen-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure with a thiophen-2-yloxy group instead of thiophen-3-yloxy.

    1-(4-(Furan-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Contains a furan-3-yloxy group instead of thiophen-3-yloxy.

    1-(4-(Pyridin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Features a pyridin-3-yloxy group instead of thiophen-3-yloxy.

Uniqueness: 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific positioning of the thiophen-3-yloxy group, which can influence its electronic properties and biological activity differently compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)22-16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKASGZHEMGCLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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